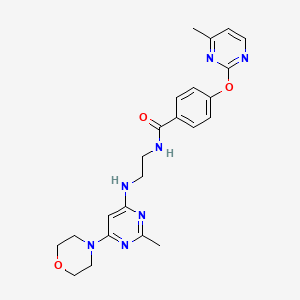![molecular formula C9H17N3 B2964533 N-[(1-Ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-ethanamine CAS No. 956440-75-8](/img/structure/B2964533.png)
N-[(1-Ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-ethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-[(1-Ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-ethanamine” is a compound that contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound. Pyrazoles are known for their wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .
Synthesis Analysis
The synthesis of pyrazole compounds can be achieved through various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach .Molecular Structure Analysis
The molecular structure of this compound would include a pyrazole ring, which is a five-membered ring with two nitrogen atoms and three carbon atoms .Chemical Reactions Analysis
The chemical reactions involving pyrazole compounds can be quite diverse, depending on the functional groups attached to the pyrazole ring .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, its solubility, melting point, and boiling point would be influenced by the functional groups attached to the pyrazole ring .Aplicaciones Científicas De Investigación
Synthesis and Characterization
- The compound has been involved in the synthesis of various pyrazole-containing chelating agents, indicating its utility in forming complexes with potential applications in catalysis or material science (Driessen, 2010).
- It also plays a role in the synthesis of 3,5-diphenyl-1H-pyrazole derivatives, which have shown remarkable activities in various biological assays, highlighting its potential in the development of new pharmacophores (Bruno et al., 1994).
Coordination Chemistry and Metal Complexes
- N-[(1-Ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-ethanamine has been used to synthesize Cu(II) complexes, demonstrating its capability to act as a ligand in coordination chemistry. These complexes have shown varied geometries and coordination modes, which could be explored further for catalytic or material applications (Kumar et al., 2012).
Structural Studies
- The compound has contributed to the structural characterization of novel organic molecules, such as ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate. These studies provide insights into molecular geometries and interactions, which are crucial for designing materials with specific properties (Viveka et al., 2016).
Potential Medical Imaging Applications
- Research has explored the use of related pyrazole-based compounds in the design of radiopharmaceuticals for myocardial imaging, suggesting the potential of this compound derivatives in medical imaging or diagnostics (Maria et al., 2007).
Mecanismo De Acción
Target of action
Pyrazoles and ethanamines are known to interact with various biological targets. For instance, some pyrazoles have been found to inhibit the glucose transporter GLUT1 . .
Mode of action
The mode of action would depend on the specific targets of the compound. For example, if it targets GLUT1 like some other pyrazoles, it might inhibit glucose uptake .
Biochemical pathways
Without specific information on the compound’s targets, it’s difficult to say which biochemical pathways it might affect. Pyrazoles and ethanamines can be involved in a variety of pathways due to their broad range of biological activities .
Result of action
The molecular and cellular effects of the compound would depend on its mode of action and the biochemical pathways it affects. Some pyrazoles have shown cytotoxic activity against certain cell lines .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
N-[(1-ethyl-3-methylpyrazol-4-yl)methyl]ethanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N3/c1-4-10-6-9-7-12(5-2)11-8(9)3/h7,10H,4-6H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SESCICPBCSPNEH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC1=CN(N=C1C)CC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-(3-oxo-3-(4-(pyridin-2-yl)piperazin-1-yl)propyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2964457.png)
![2-((1-ethyl-6-(4-fluorobenzyl)-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(3-methoxybenzyl)acetamide](/img/structure/B2964458.png)

![4-[(5-chloro-2-hydroxyanilino)methylene]-2-methyl-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2964461.png)
![(Z)-2-benzylidene-8-(3,4,5-trimethoxybenzyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2964462.png)

![3-isobutyl-1-methyl-8-(m-tolyl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2964464.png)
![Tert-butyl (3aS,7aS)-7a-(hydroxymethyl)-5-methyl-1,3,3a,4,6,7-hexahydropyrrolo[3,4-c]pyridine-2-carboxylate](/img/structure/B2964468.png)


